molecular formula C10H16N2 B111822 N1-Benzylpropane-1,3-diamine CAS No. 13910-48-0

N1-Benzylpropane-1,3-diamine

Cat. No.: B111822
CAS No.: 13910-48-0
M. Wt: 164.25 g/mol
InChI Key: RFLHDXQRFPJPRR-UHFFFAOYSA-N
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Description

N1-Benzylpropane-1,3-diamine is an organic compound with the molecular formula C10H16N2 It consists of a propane-1,3-diamine backbone with a benzyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Benzylpropane-1,3-diamine can be synthesized through the reaction of 1,3-propanediamine with benzyl halides. The reaction typically occurs in an ethanol solvent at room temperature over 48 hours . The process involves the nucleophilic substitution of the halide by the amine group, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-Benzylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Benzyl halides and other alkylating agents are commonly employed.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-Benzylpropane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-Benzylpropane-1,3-diamine varies depending on its application:

Comparison with Similar Compounds

  • N,N’-Dibenzylpropane-1,3-diamine
  • N-(3-Nitrobenzyl)propane-1,3-diamine

Comparison: N1-Benzylpropane-1,3-diamine is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit significant biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

N'-benzylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLHDXQRFPJPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160907
Record name N-Benzylpropane-1,3-diamine
Source EPA DSSTox
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Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13910-48-0
Record name N-Benzyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13910-48-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylpropane-1,3-diamine
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Record name N-Benzylpropane-1,3-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylpropane-1,3-diamine
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Synthesis routes and methods

Procedure details

Example 20 was prepared in a similar fashion to Example 18 (CZ-25) from benzaldehyde and tert-butyl(3-aminopropyl)carbamate. 1H NMR (500 MHz, D2O) δ 7.49 (quint, J=3 Hz, 5H), 4.26 (s, 2H), 3.17 (t, J=8 Hz, 2H), 3.07 (t, J=8 Hz, 2H), 2.09 (quint, J=7.5 Hz, 2H). 13C NMR (125 MHz, D2O) δ 130.6, 129.9, 129.8, 129.4, 51.4, 44.1, 36.7, 23.9. LRMS [M+H]+291.3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of N-Benzylpropane-1,3-diamine?

A1: N-Benzylpropane-1,3-diamine, also known as N-Benzyl-1,3-propanediamine, has the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. While the provided research papers do not contain detailed spectroscopic data, they primarily focus on its use as a ligand in platinum(II) and platinum(IV) complexes. [, ]

Q2: How does N-Benzylpropane-1,3-diamine interact with platinum to form complexes, and what are the potential applications of these complexes?

A2: N-Benzylpropane-1,3-diamine acts as a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms. [] This forms a stable chelate ring structure. These platinum complexes, analogous to cisplatin, have shown potential as antineoplastic agents. [] Further research is needed to fully understand their mechanism of action and efficacy.

Q3: How does the substitution on the aromatic ring of N-Benzylpropane-1,3-diamine affect the kinetics of cyclopalladation reactions?

A3: Research indicates that the electronic nature of substituents on the aromatic ring of N-Benzylpropane-1,3-diamine can significantly influence the rate of cyclopalladation reactions with palladium(II) complexes. [] Electron-donating groups generally enhance the reaction rate, while electron-withdrawing groups tend to decrease it. This suggests that the electronic properties of the ligand play a crucial role in the formation and stability of the palladium-carbon bond during cyclopalladation.

Q4: What is the impact of N-Benzylpropane-1,3-diamine derivatives on the viscosity of cationic hydroxyethyl cellulose (CHEC) solutions?

A4: While the provided research focuses on cationic hydroxyethyl cellulose modified with a specific N-Benzylpropane-1,3-diamine derivative (2-chloro-4,6-di(N,N-dimethyl-N-benzyl-1,3-propanediamine)-1,3,5-triazine), it doesn't directly investigate the impact of the unmodified N-Benzylpropane-1,3-diamine on CHEC viscosity. [, ] Further research is needed to explore this potential interaction.

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